Balanced Pan-PIM Potency vs. SGI-1776
GNE-955 demonstrates potent and balanced inhibition across all three PIM kinase isoforms, with sub-nanomolar Ki values. In contrast, the first-generation pan-PIM inhibitor SGI-1776 exhibits a pronounced selectivity for PIM-1, with significantly reduced potency against PIM-2 and PIM-3 [1]. This difference in isoform activity profile is critical for research applications requiring complete and unbiased blockade of PIM signaling.
| Evidence Dimension | Inhibition constant (Ki) for PIM1, PIM2, and PIM3 isoforms |
|---|---|
| Target Compound Data | Ki: 0.018 nM (PIM1), 0.11 nM (PIM2), 0.08 nM (PIM3) |
| Comparator Or Baseline | SGI-1776: IC50: 7 nM (PIM1), 363 nM (PIM2), 69 nM (PIM3) |
| Quantified Difference | GNE-955 is >3000x more potent against PIM2 and >800x more potent against PIM3 than SGI-1776, while maintaining sub-nanomolar potency for PIM1. |
| Conditions | In vitro radiometric kinase assay |
Why This Matters
Balanced potency across PIM isoforms is essential for studies in malignancies where PIM2 is the primary driver of cell survival and resistance, as SGI-1776 is largely inactive against this isoform.
- [1] Wang, X. et al. Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability. J. Med. Chem. 2017, 60, 10, 4458–4473. View Source
